molecular formula C6H15NO2 B097292 4-Aminobutyraldehyde dimethyl acetal CAS No. 19060-15-2

4-Aminobutyraldehyde dimethyl acetal

Cat. No. B097292
CAS RN: 19060-15-2
M. Wt: 133.19 g/mol
InChI Key: TYVAXMOICMBSMT-UHFFFAOYSA-N
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Description

4-Aminobutyraldehyde dimethyl acetal acts as an intermediate in organic synthesis. It is used in the preparation of the pineal hormone melatonin by reaction with 4-methoxyphenylhydrazine hydrochloride and acetic anhydride . It is also used in the preparation of ficuseptine, juliprosine, and juliprosopine .


Synthesis Analysis

4-Aminobutyraldehyde dimethyl acetal is used in the preparation of pineal hormone melatonin by reaction with 4-methoxyphenylhydrazine hydrochloride and acetic anhydride . It is also used in the preparation of ficuseptine, juliprosine, and juliprosopine .


Molecular Structure Analysis

The molecular formula of 4-Aminobutyraldehyde dimethyl acetal is C6H15NO2 . It contains a total of 23 bonds, including 8 non-H bonds, 5 rotatable bonds, 1 primary amine (aliphatic), and 2 ethers (aliphatic) .


Chemical Reactions Analysis

4-Aminobutyraldehyde dimethyl acetal acts as an intermediate in organic synthesis . It is used in the preparation of pineal hormone melatonin by reaction with 4-methoxyphenylhydrazine hydrochloride and acetic anhydride . Further, it is also used in the preparation of ficuseptine, juliprosine, and juliprosopine .


Physical And Chemical Properties Analysis

4-Aminobutyraldehyde dimethyl acetal has a boiling point of 85°C/22mmHg, a flash point of 59°C, and a refractive index of 1.43 . It is miscible with benzene . Its density is 0.95 .

Scientific Research Applications

Intramolecular Reactions and Hydrolysis

4-Aminobutyraldehyde dimethyl acetal has been studied in the context of intramolecular nucleophilic reactions. For example, its hydrolysis reactions were compared to analogous acetals without potential neighbouring groups, showing no significant intramolecular nucleophilic assistance in these reactions (Anderson & Capon, 1972).

Catalytic Reactions

This compound has been utilized in organocatalytic asymmetric Michael addition reactions. It played a critical role in producing enantioenriched compounds with functionalized formyl groups and a nitro moiety, demonstrating its utility in stereoselective organic synthesis (Reyes et al., 2006).

Surface Modification in Polymer Science

In the field of polymer science, 4-Aminobutyraldehyde dimethyl acetal has been used for surface modification of core-shell particles. These modified particles were used in acid-curing coating systems, indicating its potential in materials science applications (Kjellqvist et al., 1995).

Glycosylation and Conjugation in Biochemistry

It has also found application in the field of biochemistry for glycosylation and conjugation processes. This includes linking carbohydrates to proteins, demonstrating its relevance in biochemical research and potentially in drug development (Zhang et al., 1998).

Synthesis of Amino-Dideoxytetrose Derivatives

Another application is in the synthesis of amino-dideoxytetrose derivatives, an area relevant to carbohydrate chemistry and potentially in the development of novel bioactive compounds (David & Veyrières, 1970).

Safety And Hazards

4-Aminobutyraldehyde dimethyl acetal may cause severe skin burns and eye damage. It is a flammable liquid and vapour. It is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4,4-dimethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-6(9-2)4-3-5-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVAXMOICMBSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885078
Record name 1-Butanamine, 4,4-dimethoxy-
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutyraldehyde dimethyl acetal

CAS RN

19060-15-2
Record name 4,4-Dimethoxy-1-butanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, 4,4-dimethoxy-
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Record name 1-Butanamine, 4,4-dimethoxy-
Source EPA DSSTox
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Record name 4,4-dimethoxybutylamine
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Record name aminobutyraldehyde dimethyl acetal/4-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
Monomers are the low molecular weight building blocks used in the construction of combinatorial libraries. Confirmation of the identity and purity of these compounds, prior to using …
Number of citations: 0 www.waters.com
AV Vinyukov, ME Dmitriev, AV Afanas' ev… - Russian Journal of …, 2017 - Springer
… Benzyl 4-oxobutylcarbamate (2) was synthesized by N-Cbz-acylation [24] of 4-aminobutyraldehyde dimethyl acetal, followed by mild removal of the acetal protection. 3-Ethoxy-3-…
Number of citations: 11 link.springer.com
SK Bhatia, SD Arthur - Biotechnology letters, 2008 - Springer
… HCl (15 ml) and 4-aminobutyraldehyde dimethyl acetal (10 g; TCI America; Portland, OR), and the solution was stirred at 75C for 6 h. The solution was then cooled to room temperature, …
Number of citations: 8 link.springer.com
S Yamazaki, M Takebayashi - The Journal of Organic Chemistry, 2011 - ACS Publications
… Seven-membered-ring formation by the reaction of 1a and 4-aminobutyraldehyde dimethyl acetal (2 in Scheme 1; n = 2, R 2 = Me, R 3 = H) with 1 or 3 equiv of TiCl 4 was also examined…
Number of citations: 12 pubs.acs.org
AV Vinyukov, ME Dmitriev, AN Yarkevich… - Russian Journal of …, 2017 - Springer
… 4-[N-(Benzyloxycarbonyl)]aminobutyric aldehyde 1 was prepared by acylation of 4-aminobutyraldehyde dimethyl acetal using benzyloxycarbonyl chloride [12] in aqueous dioxane …
Number of citations: 5 link.springer.com
AR Tan, JL Ifkovits, BM Baker… - Summer …, 2007 - asmedigitalcollection.asme.org
… One specific formulation (termed A6) was used in this work and consists of 4aminobutyraldehyde dimethyl acetal (Sigma) mixed with diethylene glycol diacrylate (Scientific Polymer …
Number of citations: 2 asmedigitalcollection.asme.org
AF Qarah - 2017 - search.proquest.com
… Our approach to γ-ureidoacetals involved reaction of suitable isocyanate with 4aminobutyraldehyde dimethyl acetal (18, Scheme 2.5). For example, a reaction of aminoacetal 18 with 2,5…
Number of citations: 2 search.proquest.com
BCU Tai, C Du, S Gao, ACA Wan - Biotechnology Journal, 2017 - Wiley Online Library
… amination (with respect to hydroxyl groups) of a 9-cm diameter PVA membrane, each membrane was soaked in 12.5 mL of 0.2 or 0.4% (v/v) 4-aminobutyraldehyde dimethyl acetal (…
Number of citations: 8 onlinelibrary.wiley.com
NW Perry - 2017 - repository.lib.ncsu.edu
The first chapter of this thesis begins with an introduction to natural product chemistry and the therapeutic benefits of compounds isolated from nature. No discussion of this topic is …
Number of citations: 0 repository.lib.ncsu.edu
S Mazzini, S Princiotto, L Musso, D Passarella… - Molecules, 2022 - mdpi.com
… Hydrolysis by NaOH 1 N, followed by reaction with 4-aminobutyraldehyde dimethyl acetal in the presence of WSC and HOBt, gave compound 6a, which was then treated with …
Number of citations: 1 www.mdpi.com

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